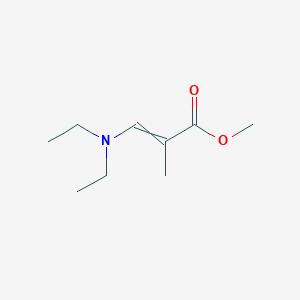
Methyl 3-(diethylamino)-2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(diethylamino)-2-methylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethylamino group attached to a methylprop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(diethylamino)-2-methylprop-2-enoate typically involves the esterification of 3-(diethylamino)-2-methylprop-2-enoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice to enhance the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(diethylamino)-2-methylprop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-(diethylamino)-2-methylprop-2-enoic acid and methanol.
Reduction: 3-(diethylamino)-2-methylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(diethylamino)-2-methylprop-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a precursor for drug development.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(diethylamino)-2-methylprop-2-enoate involves its interaction with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(dimethylamino)-2-methylprop-2-enoate
- Ethyl 3-(diethylamino)-2-methylprop-2-enoate
- Methyl 3-(diethylamino)-2-ethylprop-2-enoate
Uniqueness
Methyl 3-(diethylamino)-2-methylprop-2-enoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of the diethylamino group enhances its solubility in organic solvents and its reactivity in nucleophilic substitution reactions. Additionally, the methylprop-2-enoate moiety provides a versatile platform for further chemical modifications.
Propriétés
Numéro CAS |
61423-50-5 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
methyl 3-(diethylamino)-2-methylprop-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-5-10(6-2)7-8(3)9(11)12-4/h7H,5-6H2,1-4H3 |
Clé InChI |
LDQCDYOCJQNJBH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C=C(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















